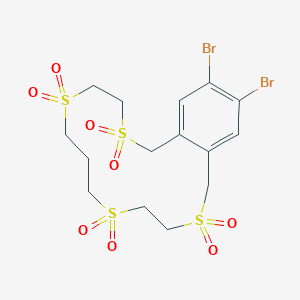
7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a benzoxazine ring and an amino group. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied.
Mécanisme D'action
The mechanism of action of 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and repair. This could explain its potential antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their growth. However, further studies are needed to fully understand the effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential to exhibit antibacterial, antifungal, and antitumor activities. This makes it a promising candidate for further study in these areas. However, one limitation of using this compound is the limited knowledge of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one. One direction is to further investigate its potential as a photosensitizer for use in photodynamic therapy for cancer treatment. Another direction is to study its potential as an inhibitor of enzymes involved in DNA replication and repair. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been reported using various methods. One of the most commonly used methods involves the reaction of 6-chloro-4-methyl-2H-benzo[d][1,3]oxazine-2,8-dione with ammonia in the presence of a catalyst such as palladium on carbon or Raney nickel. The reaction takes place under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, it has been shown to have potential as a photosensitizer for use in photodynamic therapy for cancer treatment.
Propriétés
Nom du produit |
7-amino-6-chloro-4-methyl-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Formule moléculaire |
C9H9ClN2O2 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
7-amino-6-chloro-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H9ClN2O2/c1-12-7-2-5(10)6(11)3-8(7)14-4-9(12)13/h2-3H,4,11H2,1H3 |
Clé InChI |
FKKCTBDNHWBQGZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)COC2=CC(=C(C=C21)Cl)N |
SMILES canonique |
CN1C(=O)COC2=C1C=C(C(=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![4,8-Dichloro-1-(2-chloro-8-methyl-3-quinolinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B304593.png)